molecular formula C22H28N6O B5538353 2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide

2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide

Cat. No. B5538353
M. Wt: 392.5 g/mol
InChI Key: VRSWCPYUFNLYFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(pyridin-4-yl)-(indol-3-yl)alkylamides, involves multiple steps, including indolization under Fischer conditions and the Japp-Klingemann method, followed by amidification through condensation reactions. These processes yield a variety of compounds with different substituents, demonstrating the versatility and complexity of synthesizing acetamide derivatives (Menciu et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds often features a core acetamide group, with various substituents affecting their conformation and properties. Studies involving X-ray crystallography and spectroscopy methods can reveal detailed insights into the nonplanar conformations and intramolecular interactions, such as hydrogen bonding, that stabilize these molecules' structures (Subasri et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives undergo a range of chemical reactions, influenced by their functional groups and molecular structure. Reactions such as cyclization, aminolysis, and amidification are common, leading to the formation of diverse compounds with varying chemical properties. The presence of substituents like pyrimidinyl groups can introduce additional reactivity, facilitating the synthesis of complex molecules (Roberts et al., 1994).

Scientific Research Applications

Antiallergic and Anti-inflammatory Agents

Research has identified compounds structurally related to the specified chemical as potential antiallergic agents. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated for their antiallergic potency. One specific compound in this series demonstrated significant potency in inhibiting histamine release and interleukin production, indicating potential as a novel antiallergic compound (Cecilia Menciu et al., 1999).

Antimicrobial Activity

Compounds with a similar chemical framework have been assessed for antimicrobial properties. A study on pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material revealed that these compounds possess good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Aisha Hossan et al., 2012).

Insecticidal Properties

Innovative heterocycles incorporating a thiadiazole moiety, synthesized from a compound similar to the one , have been evaluated against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds to serve as effective insecticidal agents, providing a new avenue for pest control strategies (A. Fadda et al., 2017).

Analgesic Activities

Another study explored the analgesic potential of new 4(1H)-Pyridinone derivatives, indicating that compounds structurally related to the queried chemical can exhibit higher analgesic activities than acetylsalicylic acid. This suggests their utility in developing new pain management solutions (M. Aytemi̇r et al., 1999).

Anticancer Activity

5-Deaza analogues of aminopterin and folic acid, which share a core structural similarity with the target compound, have been synthesized and shown to exhibit significant anticancer activity both in vitro and in vivo. These findings highlight the potential therapeutic applications of such compounds in treating cancer (T. Su et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain an indole ring work by interacting with specific receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses. For example, it could be tested for biological activity, or its physical and chemical properties could be further investigated .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O/c1-16-13-20(28-11-5-2-6-12-28)27-22(26-16)24-10-9-23-21(29)14-17-15-25-19-8-4-3-7-18(17)19/h3-4,7-8,13,15,25H,2,5-6,9-12,14H2,1H3,(H,23,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSWCPYUFNLYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CC2=CNC3=CC=CC=C32)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide

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